chemical structure and properties of 5"-Methoxyhexahydrocurcumin
chemical structure and properties of 5"-Methoxyhexahydrocurcumin
An In-Depth Technical Guide to 5"-Methoxyhexahydrocurcumin: Structure, Properties, and Therapeutic Potential
Executive Summary
5"-Methoxyhexahydrocurcumin is a structurally unique, hydrogenated derivative of curcumin, distinguished by an asymmetrical substitution pattern on its aromatic rings. As a member of the hexahydrocurcuminoid class, it circumvents the inherent instability and poor bioavailability of its parent compound, curcumin, while retaining significant therapeutic potential. This guide provides a comprehensive technical overview of 5"-Methoxyhexahydrocurcumin, detailing its chemical structure, physicochemical properties, a robust two-step synthesis protocol, and state-of-the-art analytical characterization methods. While direct pharmacological data on this specific molecule is nascent, this document establishes a predictive biological profile by extrapolating from the well-documented activities of its structural parent, hexahydrocurcumin, and analyzing the structure-activity relationships of curcuminoid methoxy groups. This analysis points towards potent anti-inflammatory and antioxidant activities, likely mediated through the modulation of key signaling pathways such as NF-κB, NRF2, and COX-2. This whitepaper serves as a foundational resource for researchers and drug development professionals interested in exploring the next generation of curcumin-based therapeutics.
The Curcuminoid Family: A Case for Hydrogenation and Modification
Curcumin, the principal curcuminoid found in turmeric (Curcuma longa), is a polyphenol renowned for its pleiotropic biological activities, including anti-inflammatory, antioxidant, and antineoplastic effects.[1][2][3] Despite its therapeutic promise, curcumin's clinical translation has been severely hampered by its poor aqueous solubility, rapid metabolism (primarily through glucuronidation and reduction), and chemical instability at physiological pH.[2][4]
The reduction of curcumin's heptadienedione chain yields more stable metabolites, principally tetrahydrocurcumin, hexahydrocurcumin (HHC), and octahydrocurcumin.[4][5] HHC, a major metabolite, is of particular interest as it not only overcomes the stability issues of curcumin but also exhibits biological activities that are often similar or even more potent.[6][7] HHC has demonstrated significant antioxidant, anti-inflammatory, anticancer, and cardiovascular protective properties in numerous preclinical studies.[6][8]
Further structural modification of the curcuminoid scaffold, specifically altering the methoxy group substitutions on the phenyl rings, offers a compelling strategy to fine-tune the molecule's pharmacological profile. The number and position of these electron-donating methoxy groups are known to play a critical role in modulating the anti-inflammatory and antioxidant potency of curcuminoids.[9][10][11] 5"-Methoxyhexahydrocurcumin emerges from this rationale as a novel, synthetic derivative, combining the stability of the hydrogenated backbone with an asymmetric methoxy pattern designed to optimize its biological efficacy.
Chemical Identity of 5"-Methoxyhexahydrocurcumin
Nomenclature and Structure
5"-Methoxyhexahydrocurcumin is a diarylheptanoid that can be systematically named based on its chemical structure.
-
Systematic (IUPAC) Name: 5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-3-heptanone
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Common Synonyms: 5"-Methoxyhexahydrocurcumin
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CAS Number: 138870-96-9
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Molecular Formula: C₂₂H₂₈O₇
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Molecular Weight: 404.45 g/mol
The core structure consists of a seven-carbon heptane chain with a ketone at the C3 position and a hydroxyl group at the C5 position. It is flanked by two distinct phenyl rings: a guaiacyl (4-hydroxy-3-methoxyphenyl) group at one end and a syringyl (4-hydroxy-3,5-dimethoxyphenyl) group at the other.
(Image of the chemical structure of 5"-Methoxyhexahydrocurcumin would be placed here in a full document)
Structural Comparison
To appreciate the unique features of 5"-Methoxyhexahydrocurcumin, it is useful to compare it with its parent compounds, Curcumin and Hexahydrocurcumin.
| Feature | Curcumin | Hexahydrocurcumin | 5"-Methoxyhexahydrocurcumin |
| Heptane Chain | Conjugated diene-dione | Saturated keto-alcohol | Saturated keto-alcohol |
| Phenyl Ring 1 | Guaiacyl | Guaiacyl | Guaiacyl |
| Phenyl Ring 2 | Guaiacyl | Guaiacyl | Syringyl |
| Symmetry | Symmetric | Symmetric | Asymmetric |
This structural asymmetry is the key distinguishing feature and is predicted to influence its interaction with biological targets.
Physicochemical Properties
Tabulated Properties
Direct experimental data for 5"-Methoxyhexahydrocurcumin is limited. The following table includes known identifiers and properties, supplemented with predicted values based on its structure and data from the closely related Hexahydrocurcumin.
| Property | Value / Description | Source |
| CAS Number | 138870-96-9 | [9] |
| Molecular Formula | C₂₂H₂₈O₇ | [9] |
| Molecular Weight | 404.45 | [9] |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred |
| Melting Point | Not available (Hexahydrocurcumin: 80-82 °C) | [8] |
| Boiling Point | Not available (Predicted for HHC: 622.6±55.0 °C) | [8] |
| Solubility | Predicted: Soluble in DMSO, ethanol, acetone; poorly soluble in water. | [5] |
The Influence of Methoxy Substitution
The presence and number of methoxy groups significantly impact the physicochemical properties of curcuminoids.[5][11] The additional methoxy group in 5"-Methoxyhexahydrocurcumin, creating a syringyl moiety, is expected to:
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Increase Lipophilicity: Compared to hexahydrocurcumin, the additional nonpolar methoxy group may slightly increase its lipophilicity, potentially affecting membrane permeability and distribution.
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Modulate Acidity: The pKa of the phenolic hydroxyl groups can be influenced by the adjacent methoxy groups, which in turn affects solubility and the potential for hydrogen bonding with protein targets.
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Enhance Antioxidant Activity: The electron-donating nature of methoxy groups can stabilize the phenoxyl radical formed during free radical scavenging, and studies suggest that an optimal number of methoxy groups enhances antioxidant capacity.[11]
Synthesis and Manufacturing
The synthesis of 5"-Methoxyhexahydrocurcumin is a two-stage process involving the creation of an asymmetric curcuminoid precursor followed by catalytic hydrogenation.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5"-Methoxyhexahydrocurcumin.
Step-by-Step Protocol: Synthesis of 5'-Methoxycurcumin (Precursor)
This procedure is adapted from established methods for synthesizing asymmetric curcuminoids.[12][13][14][15]
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Complex Formation: In a dry reaction vessel under an inert atmosphere (N₂), dissolve boric oxide (0.5 eq) in anhydrous ethyl acetate. Add acetylacetone (0.5 eq) and stir.
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Aldehyde Addition: Add an equimolar mixture of vanillin (1.0 eq) and syringaldehyde (1.0 eq) to the reaction mixture, followed by tributyl borate (1.0 eq) as a water scavenger.
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Catalysis: Heat the mixture to 60-80 °C. Slowly add a solution of a catalyst, such as n-butylamine (catalytic amount), in ethyl acetate dropwise over 30 minutes.
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Reaction: Maintain the temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After completion, cool the mixture and acidify with dilute HCl (e.g., 0.1 M) to break the boron complex. The crude product will precipitate.
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Purification: Filter the solid product, wash with water, and dry. Purify the crude 5'-Methoxycurcumin using column chromatography (silica gel, with a gradient of chloroform/methanol or dichloromethane/ethyl acetate) to separate it from the symmetric side products (curcumin and bis-syringyl-curcumin).
Step-by-Step Protocol: Catalytic Hydrogenation
This protocol is based on standard procedures for the hydrogenation of curcuminoids.[4][16][17]
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Setup: To a solution of purified 5'-Methoxycurcumin in a suitable solvent (e.g., ethyl acetate or methanol) in a hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% w/w).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 2-4 bar) and stir vigorously at a controlled temperature (e.g., 50 °C).
-
Monitoring: The reaction can be monitored by TLC or HPLC to track the disappearance of the precursor. The reaction is typically complete within 2-16 hours.
-
Filtration: Upon completion, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude 5"-Methoxyhexahydrocurcumin from a suitable solvent system (e.g., methanol/water) to obtain the final, purified product.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC-DAD)
HPLC with a Diode Array Detector (DAD) is the standard for assessing the purity of curcuminoids.[18][19]
-
System: HPLC with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with a high percentage of A, and run a linear gradient to a high percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector monitoring at 280 nm (for the phenyl rings), as the characteristic 420 nm chromophore of curcumin is absent in the hydrogenated form.[20]
-
Validation: Purity is determined by the peak area percentage of the main component.
Protocol: Structural Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides confirmation of the molecular weight.[20][21]
-
LC System: An UHPLC system coupled to a mass spectrometer is ideal.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument provides high-resolution mass accuracy.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Expected Ions:
-
Positive Mode [M+H]⁺: Expected m/z = 405.1857
-
Positive Mode [M+Na]⁺: Expected m/z = 427.1676
-
Negative Mode [M-H]⁻: Expected m/z = 403.1708
-
-
Analysis: The experimentally observed accurate mass should be within 5 ppm of the theoretical calculated mass for the formula C₂₂H₂₈O₇.
Protocol: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are definitive for structural elucidation.[19][21]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR Spectroscopy:
-
Aromatic Region (~6.5-7.0 ppm): Expect distinct signals for the protons on both the guaiacyl and syringyl rings. The syringyl ring will show a singlet for its two equivalent aromatic protons.
-
Aliphatic Region (~2.5-4.5 ppm): Complex multiplets corresponding to the CH₂, CH, and CH-OH protons of the heptanone backbone.
-
Methoxy Signals (~3.8-3.9 ppm): Expect three distinct singlets, two for the syringyl group and one for the guaiacyl group, each integrating to 3H.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (~210-215 ppm): A signal for the C3 ketone.
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Aromatic Carbons (~110-150 ppm): Signals corresponding to the 12 aromatic carbons.
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Aliphatic Carbons (~30-70 ppm): Signals for the carbons of the heptane backbone, including the C-OH carbon around 65-70 ppm.
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Methoxy Carbons (~56 ppm): Signals for the three methoxy group carbons.
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Predicted Biological Profile and Therapeutic Potential
While direct experimental data for 5"-Methoxyhexahydrocurcumin is not yet widely published, a robust prediction of its activity can be made based on the extensive research into hexahydrocurcumin (HHC) and the known structure-activity relationships (SAR) of curcuminoids.
Extrapolation from Hexahydrocurcumin (HHC) Pharmacology
HHC is a potent bioactive molecule with a well-documented pharmacological profile.[6][7] It is anticipated that 5"-Methoxyhexahydrocurcumin will share these core activities:
-
Anti-inflammatory Activity: HHC is known to inhibit key inflammatory mediators. It effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins.[10][22]
-
Antioxidant Activity: HHC is a powerful antioxidant, often demonstrating stronger radical scavenging activity than curcumin itself.[22] This is attributed to the phenolic hydroxyl groups and the stability of the saturated backbone. It can activate the NRF2 antioxidant response pathway, upregulating a suite of cytoprotective genes.[7]
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Anticancer Activity: HHC has been shown to inhibit the proliferation of various cancer cell lines, including colon cancer.[22] It can enhance the efficacy of conventional chemotherapeutic agents like 5-fluorouracil, partly through its inhibition of COX-2.[22]
Key Signaling Pathways
The therapeutic effects of HHC, and by extension 5"-Methoxyhexahydrocurcumin, are mediated by its interaction with critical intracellular signaling pathways.
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